chemical and physical properties of tert-butyl 3-hydroxyazocane-1-carboxylate
chemical and physical properties of tert-butyl 3-hydroxyazocane-1-carboxylate
The landscape of modern drug discovery is undergoing a paradigm shift, moving away from flat, sp²-hybridized planar molecules toward sp³-rich, three-dimensional scaffolds. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the integration of medium-sized nitrogenous heterocycles into their discovery pipelines. Among these, the eight-membered azocane ring has emerged as a "privileged scaffold," offering unique conformational flexibility that allows for novel target engagement vectors inaccessible to standard piperidine or pyrrolidine rings.
This whitepaper provides an in-depth technical analysis of tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1). By examining its physicochemical properties, detailing self-validating synthetic workflows, and mapping its pharmacological utility, this guide serves as a comprehensive blueprint for researchers leveraging this building block in drug development.
Physicochemical Profiling and Structural Causality
tert-Butyl 3-hydroxyazocane-1-carboxylate is a strategically protected secondary amine. The molecule features an eight-membered azocane core, a hydroxyl group at the C3 position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
The causality behind this specific structural arrangement is highly intentional for synthetic applications:
-
The N-Boc Group: The bulky, electron-withdrawing Boc group serves a dual purpose. First, it completely suppresses the nucleophilicity of the azocane nitrogen, preventing unwanted N-alkylation or N-oxidation during downstream functionalization of the C3-hydroxyl. Second, it significantly increases the lipophilicity of the intermediate, ensuring excellent solubility in standard organic solvents (e.g., dichloromethane, tetrahydrofuran).
-
The C3-Hydroxyl Group: Positioned at C3, the hydroxyl group acts as a versatile handle. It can undergo stereospecific inversion via Mitsunobu conditions, be oxidized to a ketone for subsequent reductive amination, or be functionalized into an ether or ester linkage.
Table 1: Quantitative Physicochemical Properties Data synthesized from authoritative chemical catalogs [1][2].
| Property | Value |
| Chemical Name | tert-Butyl 3-hydroxyazocane-1-carboxylate |
| CAS Number | 194492-04-1 |
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| InChI Key | JUOQXDSGRSCNHW-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Temperature | 2-8°C (Refrigerator) |
| Typical Purity | ≥95% |
Divergent Synthetic Workflows: Self-Validating Protocols
In my experience optimizing synthetic routes, a protocol is only as robust as its built-in feedback loops. A "self-validating system" means the experiment inherently proves its own success at each critical juncture, eliminating downstream failures. Below are two foundational workflows for utilizing tert-butyl 3-hydroxyazocane-1-carboxylate, engineered with strict causality and validation steps.
Protocol A: Chemoselective N-Boc Deprotection
Causality: Trifluoroacetic acid (TFA) is selected over anhydrous HCl because TFA provides a homogenous, easily volatile acidic environment that protonates the Boc carbonyl. This drives the elimination of isobutylene gas and carbon dioxide, irreversibly pushing the reaction to completion.
-
Dissolution: Dissolve 1.0 equivalent of tert-butyl 3-hydroxyazocane-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool to 0°C under an inert nitrogen atmosphere.
-
Acidification: Dropwise, add 10 equivalents of TFA. The low temperature prevents exothermic degradation of the azocane ring. Remove the ice bath and stir at room temperature for 2 hours.
-
In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat. Validation Check: The disappearance of the UV-active starting material and the appearance of a dark purple/blue spot at the baseline confirms the presence of the free secondary amine.
-
Quenching and Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Final Validation: Analyze via LC-MS. Validation Check: The mass spectrum must show a primary peak at m/z 130.1 [M+H]⁺, confirming the exact loss of the 100 Da Boc group.
Protocol B: Oxidation of C3-Hydroxyl to Ketone (1-Boc-azocan-3-one)
Causality: Dess-Martin Periodinane (DMP) is chosen over Jones reagent or Swern oxidation. DMP operates at near-neutral conditions, which is critical because the N-Boc group is highly acid-labile. DMP acts as a mild hypervalent iodine electrophile, ensuring complete oxidation without cleaving the protecting group.
-
Reagent Preparation: Dissolve 1.0 equivalent of the starting material in anhydrous DCM (0.1 M). Cool the flask to 0°C.
-
Oxidation: Add 1.5 equivalents of Dess-Martin Periodinane in a single portion. Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature for 1.5 hours.
-
In-Process Validation: Spot the reaction on TLC. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Validation Check: The product spot will immediately turn bright yellow/orange, confirming the successful generation of the C3-ketone.
-
Quenching: Quench the reaction by adding an equal volume of 1:1 saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and neutralizes acetic acid byproducts).
-
Final Validation: Isolate the organic layer, dry, and concentrate. Perform FT-IR spectroscopy. Validation Check: The spectrum must show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, distinct C=O stretch at ~1710 cm⁻¹.
Fig 1. Divergent synthetic workflow for tert-butyl 3-hydroxyazocane-1-carboxylate functionalization.
Mechanistic Pharmacology in CNS Drug Design
Why invest synthetic effort into the azocane ring? The answer lies in its unique spatial geometry. The conformational flexibility of the eight-membered ring enables it to mimic the structural features of complex natural alkaloids [3].
A prime example is the development of central nervous system (CNS) therapeutics. Bridged azocane systems (such as those found in the indole alkaloid uleine) have demonstrated potent inhibition of acetylcholinesterase (AChE) [4]. By utilizing tert-butyl 3-hydroxyazocane-1-carboxylate as a starting material, medicinal chemists can synthesize libraries of azocane derivatives designed to competitively bind to the active site gorge of AChE.
By inhibiting AChE, these azocane derivatives prevent the hydrolysis of acetylcholine (ACh) in the synaptic cleft. This mechanism directly enhances cholinergic signaling, which is a primary therapeutic strategy for mitigating cognitive decline in Alzheimer's disease.
Fig 2. Mechanism of azocane-derived AChE inhibitors enhancing cholinergic signaling.
Conclusion
tert-Butyl 3-hydroxyazocane-1-carboxylate is far more than a simple chemical catalog item; it is a gateway to underexplored chemical space. By adhering to self-validating synthetic protocols—such as chemoselective Boc deprotection and mild DMP oxidation—researchers can reliably convert this building block into highly functionalized, sp³-rich drug candidates. As the pharmaceutical industry continues to seek out novel vectors for target engagement, the azocane scaffold will undoubtedly play an increasingly prominent role in the medicinal chemist's armamentarium.
References
-
Grokipedia. "Azocane: Central Nervous System Drug Development". Grokipedia Chemical Database. Available at: [Link]
